Technical Whitepaper: 2-Bromo-6-(trifluoromethyl)pyridin-3-ol
Technical Whitepaper: 2-Bromo-6-(trifluoromethyl)pyridin-3-ol
A Strategic Scaffold for Medicinal Chemistry and Agrochemical Discovery
Executive Summary
2-Bromo-6-(trifluoromethyl)pyridin-3-ol (CAS 1211526-50-9) represents a "privileged scaffold" in modern drug discovery. Its value lies in its orthogonal reactivity profile : it possesses a nucleophilic hydroxyl group, an electrophilic carbon-bromine bond activated for metal-catalyzed cross-coupling, and a trifluoromethyl group that imparts metabolic stability and lipophilicity.
This guide provides a comprehensive technical analysis of this molecule, moving beyond basic catalog data to offer actionable insights on synthesis, chemoselectivity, and application in structure-activity relationship (SAR) campaigns.
Identity & Physicochemical Profile[1][2][3]
The integration of a trifluoromethyl group (
| Property | Specification | Technical Insight |
| CAS Number | 1211526-50-9 | Unique identifier for the 3-hydroxy variant. |
| IUPAC Name | 2-Bromo-6-(trifluoromethyl)pyridin-3-ol | Often referred to as a "pyridinol" derivative. |
| Formula | High halogen density (Br + 3F). | |
| Molecular Weight | 241.99 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |
| Calculated LogP | ~2.1 - 2.4 | The |
| Acidity (pKa) | ~5.5 - 6.5 (Est.) | More acidic than phenol (pKa 10) due to the electron-withdrawing N-atom and |
| Appearance | White to off-white solid | Hygroscopic potential due to the phenolic hydroxyl. |
Electronic "Push-Pull" Dynamics
The molecule exhibits a unique electronic environment:
-
Electron Withdrawal: The pyridine nitrogen and the C6-
group strongly deplete electron density from the ring. -
Electron Donation: The C3-
group acts as a mesomeric donor. -
Result: The C2 position (bearing the Bromine) is highly activated for oxidative addition by transition metals (Pd, Ni), making it superior to non-fluorinated analogs in Suzuki-Miyaura couplings [1].
Synthetic Accessibility & Logic
While commercially available, understanding the synthesis allows for better impurity control. The primary route involves the regioselective functionalization of the 6-(trifluoromethyl)pyridine core.
Validated Synthetic Pathway
The most robust synthesis utilizes the directing effect of the hydroxyl group to install the bromine atom at the C2 position (ortho-lithiation or electrophilic halogenation).
Figure 1: Regioselective synthesis driven by the ortho-directing phenolic hydroxyl group.
Chemoselectivity & Functionalization Protocols
This scaffold allows for orthogonal functionalization . You can modify the hydroxyl group (Step 1) and the bromide (Step 2) independently.
Reactivity Map[4]
Figure 2: Orthogonal reactivity profile. The C2-Br and O3-OH sites can be modified sequentially.[1]
Protocol A: O-Alkylation (Ether Formation)
Objective: Cap the hydroxyl group to prevent catalyst poisoning during subsequent metal couplings, or to install a lipophilic tail.
-
Challenge: Pyridinols can undergo N-alkylation (pyridone formation) vs. O-alkylation.
-
Solution: Use a "hard" alkylating agent and a base that promotes O-selectivity (e.g.,
in DMF or Acetone).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 2-bromo-6-(trifluoromethyl)pyridin-3-ol in anhydrous DMF (0.2 M).
-
Base Addition: Add 1.5 eq of anhydrous
. Stir at RT for 15 min to form the phenoxide anion. -
Alkylation: Add 1.1 eq of Alkyl Iodide/Bromide dropwise.
-
Reaction: Heat to 60°C for 2-4 hours. Monitor by LCMS (Expect M+H shift).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with
solution (to remove DMF).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C2 position with an aryl/heteroaryl group.
-
Mechanistic Note: The electron-poor nature of the ring (due to
) facilitates the oxidative addition of Palladium into the C-Br bond, often allowing this reaction to proceed under milder conditions than electron-rich aryl bromides [2].
Step-by-Step:
-
Preparation: In a sealed tube, combine:
-
Substrate (1.0 eq)[2]
-
Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) — Chosen for resistance to basic conditions. -
Base:
(2.0 eq) — Cesium promotes transmetallation in electron-deficient systems.
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes (Critical step to prevent homocoupling).
-
Reaction: Heat at 90°C for 4-12 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Applications in Drug Design
This scaffold is frequently employed in the synthesis of:
-
Kinase Inhibitors: The pyridyl nitrogen and hydroxyl (or ether) oxygen can form bidentate hydrogen bonds with the hinge region of kinase enzymes.
-
Agrochemicals: The
group improves metabolic stability against P450 oxidation, extending the half-life of herbicides or fungicides. -
Bioisosteres: The 2-bromo-3-hydroxypyridine motif serves as a precursor to fused bicyclic systems (e.g., furopyridines or oxazolopyridines) which act as bioisosteres for indole or quinoline cores.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[3][4] |
Handling Precaution: Due to the fluorine content, thermal decomposition may release Hydrogen Fluoride (HF) . Do not heat above 200°C without proper scrubbing systems. Always handle in a fume hood.
References
-
Saito, B., & Fu, G. C. (2007). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.[5] Journal of the American Chemical Society, 129(31), 9602-9603. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Matrix Fine Chemicals. Product Specification: 2-BROMO-6-(TRIFLUOROMETHYL)PYRIDIN-3-OL. Link
